![molecular formula C11H9FN2O B1350673 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde CAS No. 423768-41-6](/img/structure/B1350673.png)
1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde
Overview
Description
The compound “1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of a fluorophenyl group and a carbaldehyde group suggests that this compound might have interesting chemical properties and could be a target for synthetic chemistry.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Crystal Structures : Pyrazole compounds, including variants of the targeted chemical, have been synthesized and their structures characterized using X-ray single crystal structure determination. This research is crucial in understanding the molecular geometry and electronic properties of these compounds (Loh et al., 2013).
Infrared Spectrum and Molecular Docking Study : Investigations into the molecular structure, vibrational frequencies, and vibrational assignments of similar pyrazole compounds were conducted. This study also explored the potential for phosphodiesterase inhibitory activity, demonstrating the compound's relevance in medicinal chemistry (Mary et al., 2015).
Medicinal and Biological Applications
Antimicrobial Activity : Certain pyrazole derivatives, including those similar to the targeted chemical, have been synthesized and tested for their antimicrobial activity. These findings are significant for developing new antimicrobial agents (Hamed et al., 2020).
Anticonvulsant and Analgesic Studies : Pyrazole analogues, synthesized using a Knoevenagel reaction approach, have been evaluated for their anticonvulsant and analgesic activities. This highlights the compound's potential in developing new treatments for convulsions and pain management (Viveka et al., 2015).
Anti-Inflammatory and Analgesic Activities : Some pyrazole derivatives have been synthesized and tested for their anti-inflammatory and analgesic activities, indicating the potential application of these compounds in treating inflammation and pain (Selvam et al., 2011).
Optical and Electronic Applications
- Optical Properties and Molecular Docking : The structural and optical properties of similar pyrazole compounds have been studied, revealing insights into their role in nonlinear optics and potential application in electronic devices (Mary et al., 2015).
Mechanism of Action
Target of Action
It is known that similar compounds, such as 4-(fluorophenyl)-1-cyclopropylmethyl-5-(2-amino-4-pyrimidinyl)imidazole, target the mitogen-activated protein kinase 14 . This protein plays a crucial role in various cellular processes, including proliferation, differentiation, and stress response .
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins, thereby altering cellular processes .
Biochemical Pathways
Compounds with similar structures have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
Similar compounds have been shown to have good kinetic solubilities and metabolic stability . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Similar compounds have been shown to have diverse biological activities, suggesting that this compound may also have multiple effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s solubility and stability. Additionally, the presence of other molecules can influence the compound’s interactions with its targets .
properties
IUPAC Name |
1-(4-fluorophenyl)-5-methylpyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-8-9(7-15)6-13-14(8)11-4-2-10(12)3-5-11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVNWAPZODECJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381698 | |
Record name | 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
423768-41-6 | |
Record name | 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=423768-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOXALDEHYDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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